An In-Depth Technical Guide to 2-Chloro-7-methyl-7H-purin-8(9H)-one: A Key Intermediate in Kinase Inhibitor Synthesis
An In-Depth Technical Guide to 2-Chloro-7-methyl-7H-purin-8(9H)-one: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Purines in Oncology
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of synthetic drugs. Within this class, halogenated purines serve as versatile intermediates, enabling the synthesis of diverse compound libraries for therapeutic screening. 2-Chloro-7-methyl-7H-purin-8(9H)-one has emerged as a critical building block in the development of targeted cancer therapies, particularly for hematological malignancies such as Acute Myeloid Leukemia (AML). Its strategic importance lies in its utility as a precursor for 2,7,9-trisubstituted 8-oxopurines, a class of compounds that have shown promise as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4]
Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[1][5] The internal tandem duplication (ITD) of the juxtamembrane domain of FLT3 is particularly associated with a poor prognosis.[1] Consequently, the development of small molecule inhibitors targeting FLT3-ITD is a significant focus in oncology research. This guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 2-Chloro-7-methyl-7H-purin-8(9H)-one, offering insights for its application in drug discovery and development.
Physicochemical Properties
While specific experimental data for 2-Chloro-7-methyl-7H-purin-8(9H)-one is not extensively documented in publicly available literature, its properties can be inferred from related compounds and its role as a synthetic intermediate. Commercial suppliers typically provide the compound as a solid, recommending refrigerated storage.[6]
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₄O | [7] |
| Molecular Weight | 184.58 g/mol | [7] |
| CAS Number | 1273315-19-7 | [7] |
| Physical Form | Solid | [8] |
| Storage | Refrigerator | [8] |
For the closely related analog, 2-chloro-8-chloromethyl-7-methyl-purin-6(1H)-one , the following calculated properties are available:
| Property | Value | Reference |
| LogP (Octanol/Water Partition Coefficient) | 0.567 | [2] |
| Log10 of Water Solubility | -4.45 mol/L | [2] |
| McGowan's Characteristic Volume | 140.840 mL/mol | [2] |
These values for a structurally similar compound suggest that 2-Chloro-7-methyl-7H-purin-8(9H)-one is likely to have limited aqueous solubility and a preference for organic solvents.
Synthesis and Reactivity
The primary utility of 2-Chloro-7-methyl-7H-purin-8(9H)-one lies in its reactivity towards nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom at this position is activated by the electron-withdrawing nature of the purine ring system, making it a good leaving group for reactions with various nucleophiles.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
The following protocol is adapted from the synthesis of FLT3-ITD inhibitors and illustrates the use of 2-Chloro-7-methyl-7H-purin-8(9H)-one as a substrate in a Chan-Lam cross-coupling reaction, a common method for forming carbon-heteroatom bonds.[2][3][4]
Objective: To synthesize a 2-substituted-7-methyl-7H-purin-8(9H)-one derivative via reaction with a boronic acid.
Materials:
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2-Chloro-7-methyl-7,9-dihydro-8H-purin-8-one
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Aryl or styryl boronic acid
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Copper(I) sulfide (Cu₂S)
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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Acetonitrile (MeCN)
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Celite
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Hexane
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Ethyl acetate (EtOAc)
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
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To a solution of 2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one (0.10 mmol) in acetonitrile, add the desired boronic acid (0.20 mmol).
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Add Cu₂S and TMEDA to the reaction mixture.
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Stir the mixture at ambient temperature for 24 hours.
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Upon completion of the reaction (monitored by TLC), load the crude mixture onto Celite.
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Evaporate the solvent using a rotary evaporator.
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Purify the residue by column chromatography using a suitable solvent system (e.g., 2:1 hexane/EtOAc) to yield the desired 2-substituted purin-8-one.
Causality Behind Experimental Choices:
-
Chan-Lam Coupling: This reaction is chosen over traditional nucleophilic aromatic substitution for its mild reaction conditions and tolerance of various functional groups, which is particularly useful when working with complex molecules in drug discovery.
-
Copper Catalyst: Copper (in the form of Cu₂S) is a common catalyst for Chan-Lam couplings, facilitating the formation of the C-N bond between the purine and the aryl/styryl group from the boronic acid.
-
TMEDA: This ligand coordinates to the copper catalyst, enhancing its solubility and reactivity.
-
Acetonitrile: A polar aprotic solvent that is suitable for this type of coupling reaction.
-
Celite: Used to adsorb the crude product and facilitate its transfer to the chromatography column.
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Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.
Biological Significance and Application in Drug Discovery
The primary significance of 2-Chloro-7-methyl-7H-purin-8(9H)-one is its role as a scaffold for the synthesis of potent and selective FLT3 kinase inhibitors.[2][3][4] Research has shown that derivatives synthesized from this intermediate can effectively inhibit the autophosphorylation of FLT3 kinase in AML cell lines, such as MV4-11, which are dependent on the constitutively active FLT3-ITD.[2][3][4]
Signaling Pathway Inhibition
The FLT3-ITD mutation leads to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation, including the STAT5, PI3K/Akt, and MAPK/ERK pathways.[1] The 2,7,9-trisubstituted 8-oxopurines derived from 2-Chloro-7-methyl-7H-purin-8(9H)-one have been shown to suppress the phosphorylation of key proteins in these pathways, such as STAT5 and ERK1/2.[2][3][4] This inhibition of downstream signaling ultimately leads to cell cycle arrest, typically in the G1 phase, and apoptosis in FLT3-dependent cancer cells.[2]
Caption: Inhibition of the FLT3-ITD signaling pathway by 2,7,9-trisubstituted 8-oxopurines.
Conclusion
2-Chloro-7-methyl-7H-purin-8(9H)-one is a valuable and versatile intermediate in the synthesis of targeted therapeutics, particularly for AML. Its reactivity at the C2 position allows for the introduction of a wide range of substituents, leading to the generation of diverse compound libraries. The demonstrated success of its derivatives as potent FLT3-ITD inhibitors highlights the importance of this scaffold in modern drug discovery. Further research to fully characterize the physicochemical and biological properties of this key intermediate will undoubtedly facilitate the development of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.
References
- Levis, M. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Leukemia & Lymphoma, 2017, 58(9), 2027-2037.
- Kryštof, V.; et al. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 2022, 23(24), 16169.
-
ASH Clinical News. Which Inhibitor Should Be Used to Treat FLT3-Positive AML? Accessed January 19, 2026. [Link]
- Kryštof, V.; et al. Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv, 2022.
- Kryštof, V.; et al. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
-
University of Helsinki. New Study Maps Hidden Cell States Driving FLT3 Inhibitor Resistance in AML. Accessed January 19, 2026. [Link]
-
The AML Hub. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Accessed January 19, 2026. [Link]
- Kryštof, V.; et al. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed, 2022.
- Kiyoi, H.; et al. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 2020, 111(10), 3186-3195.
-
PubChemLite. 2-chloro-7-methyl-7h-purin-6-ol. Accessed January 19, 2026. [Link]
- Radi, M.; et al. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 2021, 26(11), 3185.
- Khan, I. A.
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